molecular formula C13H18FNO B7933122 2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol

2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol

Cat. No.: B7933122
M. Wt: 223.29 g/mol
InChI Key: VLJHWQVPIWVCTR-UHFFFAOYSA-N
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Description

2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol is a chemical compound with a unique structure that includes a cyclopropyl group, a fluoro-phenyl group, and an amino-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the fluoro-phenyl group: This step often involves a Friedel-Crafts acylation reaction using a fluoro-benzene derivative and an acyl chloride.

    Formation of the amino-ethanol moiety: This can be accomplished through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Cyclopropyl-[1-(4-chloro-phenyl)-ethyl]-amino}-ethanol
  • 2-{Cyclopropyl-[1-(4-methyl-phenyl)-ethyl]-amino}-ethanol
  • 2-{Cyclopropyl-[1-(4-bromo-phenyl)-ethyl]-amino}-ethanol

Uniqueness

2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol is unique due to the presence of the fluoro-phenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

2-[cyclopropyl-[1-(4-fluorophenyl)ethyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10(11-2-4-12(14)5-3-11)15(8-9-16)13-6-7-13/h2-5,10,13,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJHWQVPIWVCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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